2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is a synthetic organic compound with the CAS Number 339103-15-0. It features a complex molecular structure characterized by a pyrrole ring, a methoxy group, and a nitrile functional group. The compound is primarily classified under pharmaceutical intermediates and has garnered interest for its potential applications in medicinal chemistry.
The synthesis of 2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile typically involves several key steps:
These reactions require careful control of temperature and pH to optimize yields and purity .
The molecular formula for 2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is , with a molecular weight of approximately 401.25 g/mol. The compound's structure can be represented using various chemical notation systems:
CC(=N)Oc1ccc(C(Cn2ccnc2)OC)c(Cl)c(Cl)c1
InChI=1S/C19H14Cl2N4O2/c20-15-7-12(18(24)9-15)19(10-22-6-21)23-11-13-5-3-4-8(22)14(13)17(23)25/h3-7,9,11,19H,8,10H2, (H,24)(H,21)(H,22)
This complex structure includes multiple functional groups that contribute to its chemical properties .
The compound can undergo various chemical reactions, including:
Typical reagents used in these reactions include:
These reactions are crucial for modifying the compound's functionality for various applications .
The mechanism of action for 2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile involves its interaction with specific biological targets:
This mechanism highlights its potential therapeutic effects in various biological contexts .
The physical properties of 2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile include:
Key chemical properties include:
These properties are essential for understanding its behavior in chemical reactions and potential applications .
The compound has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: